(+)-Lycopsamine N-Oxide-D7 is a stable isotope-labeled compound that belongs to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and potential biological activities. Specifically, (+)-Lycopsamine N-Oxide-D7 is utilized primarily as a reference standard in pharmaceutical testing and research due to its unique isotopic labeling, which aids in analytical applications.
Source: This compound is derived from plants, particularly those in the Boraginaceae family, which are known to produce various pyrrolizidine alkaloids. The specific synthesis of (+)-Lycopsamine N-Oxide-D7 involves deuteration, which incorporates deuterium atoms into the molecular structure, enhancing its utility in mass spectrometry and other analytical techniques.
Classification: (+)-Lycopsamine N-Oxide-D7 is classified under several categories including:
The synthesis of (+)-Lycopsamine N-Oxide-D7 typically involves the following methods:
The molecular formula for (+)-Lycopsamine N-Oxide-D7 is , with a molecular weight of 322.40 g/mol.
(+)-Lycopsamine N-Oxide-D7 participates in various chemical reactions typical of alkaloids:
The mechanism of action for (+)-Lycopsamine N-Oxide-D7 is not fully elucidated but is hypothesized based on studies of similar compounds:
Studies on related compounds suggest that (+)-Lycopsamine N-Oxide-D7 may exhibit certain partition coefficients (log D) indicating its distribution between aqueous and organic phases, which is crucial for understanding its bioavailability and toxicity profiles .
(+)-Lycopsamine N-Oxide-D7 has several scientific applications:
PAs in the Boraginaceae family share a common biosynthetic origin but exhibit structural diversity based on their necine base configuration and esterification patterns. The core structure consists of a bicyclic pyrrolizidine nucleus (necine base) esterified with necic acids. Lycopsamine derivatives belong to the otonecine-type PAs, characterized by a 1-hydroxymethylpyrrolizidine skeleton with a α,β-unsaturated necic acid moiety. This structural feature is critical for their biological activity and toxicity [4].
(+)-Lycopsamine N-Oxide features a retronecine-type necine base (1-hydroxy-2,3-epoxypyrrolizidine) esterified with a branched-chain necic acid (2-hydroxy-2-isopropyl-3-acetoxypropanoic acid). The N-oxide form results from the oxidation of the tertiary nitrogen in the pyrrolizidine ring, enhancing solubility and altering metabolic processing. The deuterated variant, (+)-Lycopsamine N-Oxide-D7, incorporates deuterium at seven positions: three deuterium atoms at the C3 methyl group (CD₃-) and four at the isopropyl group (CD₇-) of the necic acid component [1] [7].
Table 1: Molecular Characteristics of (+)-Lycopsamine N-Oxide-D7
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₈D₇NO₆ |
Molecular Weight | 322.41 g/mol |
CAS Number | 95462-15-0 (unlabeled) |
IUPAC Name | [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C@(C@HO)C(=O)OCC₁=CC[N+]₂([O-])CCC@@H[C@@H]₁₂ |
Key Stereocenters | 7R, 8R, 2′S, 1′′S |
Boraginaceae species producing lycopsamine N-oxide include Symphytum officinale (comfrey), Heliotropium europaeum, and Cynoglossum officinale. These plants biosynthesize lycopsamine as the free base, which undergoes enzymatic oxidation to the N-oxide in vivo—a detoxification mechanism also observed in mammalian metabolism [4].
Table 2: Distribution of Lycopsamine-Type PAs in Boraginaceae Genera
Genus | Representative Species | Tissue Localization |
---|---|---|
Symphytum | S. officinale (Comfrey) | Roots, Leaves |
Cynoglossum | C. officinale (Hound's Tongue) | Flowers, Seeds |
Heliotropium | H. europaeum (Heliotrope) | Aerial Parts |
The biosynthesis of lycopsamine involves a conserved PA pathway initiated by the cyclization of two homospermidine molecules derived from ornithine and putrescine. Key enzymatic steps include:
The final step involves N-oxidation catalyzed by flavin-containing monooxygenases (FMOs), converting tertiary lycopsamine to its polar N-oxide derivative. This conversion occurs in planta and serves as a detoxification strategy, reducing the alkaloid's reactivity toward cellular nucleophiles. The deuterated analog, (+)-Lycopsamine N-Oxide-D7, incorporates deuterium during synthetic preparation by introducing labeled precursors (isopropyl-D₇ and methyl-D₃ groups) at the necic acid stage. The labeling positions correspond to the non-labile hydrogens of the isopropyl (CD₇-) and methyl (CD₃-) groups in the 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid moiety [1] [7].
Deuterium labeling provides a non-radioactive, stable isotope approach for tracing the environmental fate, metabolic pathways, and bioaccumulation of PAs. (+)-Lycopsamine N-Oxide-D7 exemplifies this utility through three key applications:
Table 3: Advantages of Deuterium Labeling in PA Research Using (+)-Lycopsamine N-Oxide-D7
Application | Mechanism | Research Impact |
---|---|---|
Isotope Dilution MS | Mass shift enables background-free detection | Enhances accuracy in food safety monitoring |
Redox Cycling Studies | Label stability during N-oxide ↔ base interconversion | Clarifies gut-liver axis in PA toxification |
Environmental Persistence | Non-exchangeable D-resists isotopic dilution | Tracks PA transfer from plants to honey/bee products |
The synthetic accessibility of (+)-Lycopsamine N-Oxide-D7—achieved via esterification of deuterated necic acid with retronecine followed by regioselective N-oxidation—ensures consistent isotopic enrichment (>98% D₇). This high isotopic purity is critical for minimizing tracer dilution effects in sensitive mass spectrometric assays [1] [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: